Cas no 7403-69-2 (4-ethenyl-1-methoxy-2-nitrobenzene)

4-ethenyl-1-methoxy-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 4-ethenyl-1-methoxy-2-nitrobenzene
- AG-K-98602
- 2-nitro-4-vinyl-anisole
- 3-Nitro-4-methoxy-styrol
- 1-methoxy-2-nitro-4-vinylbenzene
- CTK5D9218
- AC1Q1YPH
- NSC55309
- 2-Nitro-4-vinyl-anisol
- 3-Nitro-4-methoxystyren
- SureCN358145
- 3-Nitro-4-methoxy-1-vinyl-benzol
- AR-1G2108
- 1-methoxy-2-nitro-4-vinyl-benzene
- AC1L6DN7
- AG-K-98602; 2-nitro-4-vinyl-anisole; 3-Nitro-4-methoxy-styrol; 1-methoxy-2-nitro-4-vinylbenzene; CTK5D9218; AC1Q1YPH; NSC55309; 2-Nitro-4-vinyl-anisol; 3-Nitro-4-methoxystyren; SureCN358145; 3-Nitro-4-methoxy-1-vinyl-benzol; AR-1G2108; 1-methoxy-2-nitro-4-vinyl-benzene; AC1L6DN7;
- NSC-55309
- 7403-69-2
- DTXSID20288328
- YDBZZPGFKSOBNU-UHFFFAOYSA-N
- DS-014998
- EN300-1841774
- 4-Ethenyl-1-methoxy-2-nitro-benzene
- NSC 55309
- SCHEMBL358145
-
- インチ: InChI=1S/C9H9NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h3-6H,1H2,2H3
- InChIKey: YDBZZPGFKSOBNU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C=C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 179.05827
- どういたいしつりょう: 179.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- 密度みつど: 1.184
- ふってん: 309.6°C at 760 mmHg
- フラッシュポイント: 148.4°C
- 屈折率: 1.581
- PSA: 52.37
- LogP: 2.76960
4-ethenyl-1-methoxy-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841774-0.05g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1841774-0.5g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1841774-0.25g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1841774-1.0g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 1g |
$1142.0 | 2023-06-01 | ||
Enamine | EN300-1841774-0.1g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1841774-1g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1841774-5g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1841774-10g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1841774-2.5g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1841774-10.0g |
4-ethenyl-1-methoxy-2-nitrobenzene |
7403-69-2 | 10g |
$4914.0 | 2023-06-01 |
4-ethenyl-1-methoxy-2-nitrobenzene 関連文献
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
4-ethenyl-1-methoxy-2-nitrobenzeneに関する追加情報
4-Ethenyl-1-Methoxy-2-Nitrobenzene: A Comprehensive Overview
4-Ethenyl-1-methoxy-2-nitrobenzene, also known by its CAS registry number CAS No. 7403-69-2, is a versatile aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a methoxy group at position 1, a nitro group at position 2, and an ethenyl group at position 4 on the benzene ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
The synthesis of 4-ethenyl-1-methoxy-2-nitrobenzene typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the nitro group is commonly achieved through nitration using mixed acid (HNO3 and H2SO4), while the methoxy group can be introduced via methylation reactions. The ethenyl group is usually added through alkylation or coupling reactions, depending on the specific synthetic pathway. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
4-Ethenyl-1-methoxy-2-nitrobenzene exhibits interesting electronic properties due to the electron-withdrawing nitro group and the electron-donating methoxy group. These properties make it a promising candidate for applications in electronics, particularly in the development of organic semiconductors and optoelectronic devices. Recent studies have explored its potential as a building block for constructing advanced materials with tailored electronic characteristics.
In terms of chemical reactivity, 4-ethenyl-1-methoxy-2-nitrobenzene undergoes various transformations depending on the reaction conditions. For instance, under acidic conditions, the nitro group can be reduced to an amino group, while the methoxy group remains unaffected. This selective reactivity is exploited in the synthesis of more complex molecules with diverse functionalities. Additionally, the ethenyl group can participate in polymerization reactions, enabling the formation of polymeric materials with unique mechanical and thermal properties.
The application of 4-ethenyl-1-methoxy-2-nitrobenzene extends beyond material science into pharmaceutical research. Its structure serves as a scaffold for designing bioactive molecules with potential therapeutic effects. Recent research has focused on its role as an intermediate in drug discovery processes, particularly in developing compounds with anti-inflammatory or anticancer properties.
In conclusion, 4-ethenyl-1-methoxy-2-nitrobenzene, identified by its CAS number CAS No. 7403-69-2, is a multifaceted compound with wide-ranging applications across different domains of chemistry. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its importance in both academic and industrial settings.
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